molecular formula C8H7ClFNO2 B1366396 Ethyl 2-chloro-5-fluoronicotinate CAS No. 139911-30-1

Ethyl 2-chloro-5-fluoronicotinate

Cat. No.: B1366396
CAS No.: 139911-30-1
M. Wt: 203.6 g/mol
InChI Key: ZCQJBYHGMYTQAO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 2-chloro-5-fluoronicotinate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which ethyl 2-chloro-5-fluoronicotinate exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, influencing the pathways involved in these processes. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Ethyl 2-chloro-5-fluoronicotinate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 2-chloro-5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)6-3-5(10)4-11-7(6)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQJBYHGMYTQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464364
Record name Ethyl 2-chloro-5-fluoronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139911-30-1
Record name Ethyl 2-chloro-5-fluoro-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139911-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-5-fluoronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 5 L four-necked flask, the salt (1,000 g) of 2-chloro-5-fluoronicotinic acid obtained in Example 5-1 was put and dissolved by adding toluene (3,000 mL), thionyl chloride (617 g) and N,N-dimethylformamide (0.95 g). The flask was heated by dipping it in an oil bath set at 80° C. Six hours later, after confirming by the HPLC analysis that 2-chloro-5-fluoronicotinic acid became at most 5%, ethanol (2,173 g) was added. The temperature of the oil bath was raised to 95° C., and the reaction was carried out for 14 hours. Then, concentration under reduced pressure was carried out, and to the obtained crude liquid, ethyl acetate (4,000 mL) and a 7.5% sodium carbonate aqueous solution (4,000 mL) were added, followed by stirring. After confirming that the pH of the aqueous layer was at least 8, filtration and separation were carried out, and an organic layer was recovered. An aqueous layer was extracted with ethyl acetate (2,000 mL), and the extract was put together with the previous organic layer, followed by washing with water (2,000 mL) and then with a 5% sodium chloride aqueous solution (2,000 mL). The organic solvent was distilled off under reduced pressure to obtain a reddish brown oil (1,234.7 g). It was purified by distillation under reduced pressure to obtain ethyl 2-chloro-5-fluoronicotinate (624.8 g). The yield from 2,6-dichloro-5-fluoronicotinic acid was 66%. As a result of the HPLC analysis, the purity of ethyl 2-chloro-5-fluoronicotinate was 99%.
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